H-Orn-NA carbonate salt
Description
Contextualization within Amino Acid Derivative Chemistry
Amino acids are the fundamental building blocks of proteins and play crucial roles in a vast array of biological processes. The modification of their basic structure gives rise to a diverse class of molecules known as amino acid derivatives. These derivatives often exhibit altered chemical properties, biological activities, and specificities compared to their parent amino acids. H-Orn-NA carbonate salt is a prime example, where the non-proteinogenic amino acid L-ornithine is chemically modified. L-ornithine itself is a key intermediate in the urea (B33335) cycle, a metabolic pathway for the disposal of excess nitrogen. creative-proteomics.com The derivatization of ornithine, in this case by the attachment of a β-naphthylamide group, creates a compound with distinct characteristics and applications, particularly in enzyme substrate studies. vulcanchem.com
Fundamental Research Questions and Hypotheses concerning this compound
The unique structure of this compound prompts several fundamental research questions. A primary area of investigation is its application as a fluorogenic substrate for various enzymes. Researchers hypothesize that specific proteases or peptidases can cleave the amide bond between the ornithine and naphthylamine moieties, releasing β-naphthylamine, a fluorescent molecule. This release would allow for the real-time monitoring of enzymatic activity. vulcanchem.com Further research questions revolve around how the carbonate counterion affects the substrate's solubility and stability in aqueous buffers used for enzymatic assays, and whether it influences the kinetics of the enzymatic reaction.
Historical Perspectives on Amino Acid-Based Salts in Research
The use of amino acid-based salts in research has a long history, driven by the need for compounds with specific biological or chemical properties. Initially, research focused on understanding the fundamental roles of amino acids in metabolism and protein structure. As biochemical techniques advanced, synthetic amino acid derivatives were developed as tools to probe biological systems. For instance, amino acid derivatives have been instrumental as enzyme inhibitors, receptor agonists or antagonists, and as building blocks in peptide synthesis. The introduction of chromogenic and fluorogenic moieties, such as the naphthylamide group in H-Orn-NA, was a significant advancement, enabling sensitive detection of enzyme activity.
Current Gaps in Understanding for Ornithine-Derived Carbonate Salts
Despite the utility of this compound, gaps in our understanding remain. While its role as a fluorogenic substrate is established, the precise range of enzymes that can effectively hydrolyze it is not fully cataloged. vulcanchem.com Furthermore, a detailed understanding of the influence of the carbonate counterion on the compound's solid-state structure and its behavior in solution is an area that warrants further investigation. The stereochemistry of the ornithine backbone is crucial for its biological activity, and how the carbonate salt form might influence its conformational flexibility and interaction with enzyme active sites is not fully elucidated. vulcanchem.com Additionally, while general synthetic pathways are known, detailed studies on optimizing the synthesis and purification of the carbonate salt form are not widely published. vulcanchem.com
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₂₁N₃O₄ |
| Molecular Weight | 319.36 g/mol |
| IUPAC Name | carbonic acid;(2S)-2,5-diamino-N-naphthalen-2-ylpentanamide |
| CAS Number | 54322-77-9 |
| Appearance | White to off-white powder |
| Solubility | Soluble in water and methanol (B129727). Limited solubility in non-polar solvents. vulcanchem.com |
| Stability | Degrades above 120°C. Susceptible to hydrolysis in strongly acidic (pH < 3) or alkaline (pH > 9) conditions. vulcanchem.com |
Spectroscopic Data
| Spectroscopic Technique | Key Features |
| IR Spectroscopy | Peaks around 1650 cm⁻¹ (amide C=O stretch) and 1410 cm⁻¹ (carbonate C-O asymmetric stretch). vulcanchem.com |
| NMR Spectroscopy | Aromatic protons from the β-naphthyl group typically appear in the range of δ 7.8–8.2 ppm. Protons of the ornithine backbone (CH₂) are expected in the δ 3.1–3.5 ppm region. vulcanchem.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H21N3O4 |
|---|---|
Molecular Weight |
319.36 g/mol |
IUPAC Name |
carbonic acid;(2S)-2,5-diamino-N-naphthalen-2-ylpentanamide |
InChI |
InChI=1S/C15H19N3O.CH2O3/c16-9-3-6-14(17)15(19)18-13-8-7-11-4-1-2-5-12(11)10-13;2-1(3)4/h1-2,4-5,7-8,10,14H,3,6,9,16-17H2,(H,18,19);(H2,2,3,4)/t14-;/m0./s1 |
InChI Key |
NVUXEINXRSYOMP-UQKRIMTDSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CCCN)N.C(=O)(O)O |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCN)N.C(=O)(O)O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of H Orn Na Carbonate Salt
Optimization of Reaction Parameters for Yield and Purity
Achieving high yield and purity in the synthesis of H-Orn-NA carbonate salt requires careful optimization of various reaction parameters. The choice of solvent, temperature, and pressure can profoundly impact reaction kinetics, product solubility, and the final crystalline form of the salt.
The solvent system is a critical parameter in the synthesis and crystallization of this compound. The solvent's properties, such as polarity, proticity, and ability to form hydrogen bonds, can influence the solubility of reactants and products, thereby affecting reaction rate and product isolation. nih.gov
In crystallization, the solvent plays a crucial role in determining the crystal habit, size, and polymorphic form, which in turn affect the salt's physical properties. nih.govacs.org The interaction between the solvent and the growing crystal faces can either enhance or inhibit growth on specific planes, leading to different crystal morphologies. nih.gov For amine salt purification, identifying a suitable solvent that solubilizes the initial mixture while allowing for the selective precipitation or crystallization of the target salt is key to achieving high purity and yield. beilstein-journals.org
Table 1: Influence of Solvent Properties on Amine Salt Crystallization
| Solvent Property | Effect on Crystallization | Rationale |
| Polarity | Affects solubility of starting materials and final salt. | Polar solvents are generally better for dissolving ionic salts. Mismatched polarity can be used to induce precipitation. |
| Hydrogen Bonding | Influences crystal packing and can lead to solvate formation. acs.org | Solvents that are hydrogen bond donors or acceptors can interact with the amine and carbonate ions, affecting the crystal lattice. acs.org |
| Viscosity | Impacts mass transfer and crystal growth rate. | Higher viscosity can slow down diffusion, potentially leading to smaller crystals. |
| Boiling Point | Determines the temperature range for crystallization and ease of removal. beilstein-journals.org | A solvent with a moderate boiling point is often preferred for ease of handling and removal post-crystallization. beilstein-journals.org |
Temperature is a key parameter controlling the kinetics of carbonate reactions and the solubility of the resulting salt. mdpi.com For most salts, solubility increases with temperature, a principle that is exploited in recrystallization for purification. However, the solubility of some carbonate salts, like calcite, is inversely proportional to temperature, meaning precipitation is favored at higher temperatures. mdpi.com Understanding the specific solubility curve of this compound is essential for designing an effective crystallization protocol. The decomposition temperature of the salt is also a critical factor; many carbonate salts decompose upon heating to release carbon dioxide, which must be avoided during processing. onlinetuition.com.myonlinetuition.com.my
Pressure generally has a more significant effect on reactions involving gases, such as carbonation-based syntheses. In these cases, increasing the partial pressure of CO₂ (pCO₂) can increase the rate of carbonate formation. mdpi.com However, for the crystallization step itself, the effect of pressure is typically less pronounced than that of temperature, although it can influence the solubility of dissolved gases and slightly alter the thermodynamic properties of the system. nist.gov
Table 2: General Effects of Temperature and Pressure on Carbonate Salt Synthesis
| Parameter | Effect | Rationale |
| Temperature | Controls reaction rate and solubility. mdpi.com | Higher temperatures generally increase reaction rates. Solubility may increase or decrease depending on the specific salt's thermodynamic properties. mdpi.com |
| Influences crystal purity and size. | Slow cooling from a higher temperature often yields larger, purer crystals. | |
| Can cause decomposition. onlinetuition.com.my | Carbonate salts can be thermally unstable and decompose into oxides and CO₂. onlinetuition.com.myonlinetuition.com.my | |
| Pressure (pCO₂) | Affects the rate of carbonation reactions. mdpi.com | Higher pCO₂ increases the driving force for the reaction of an amine with carbon dioxide. mdpi.com |
| Can influence solubility. | Increased pressure generally increases the solubility of salts in aqueous systems. mdpi.com |
Precursor Chemistry and Intermediate Compound Analysis
The foundation of a successful synthesis for a complex molecule like an ornithine amino acid salt lies in the careful preparation and analysis of its precursors and key intermediates. The synthetic pathway often begins from commercially available and stereochemically defined starting materials.
Synthesis and Characterization of H-Orn-NA Precursors
The synthesis of ornithine derivatives frequently employs L-glutamic acid as a chiral starting material. acs.org The multi-step conversion involves the protection of functional groups, modification of the side chain, and subsequent deprotection steps to yield the desired precursor. A plausible synthetic route to a protected ornithine backbone, which could serve as a precursor, involves the selective reduction of the side-chain carboxylic acid of a protected glutamic acid derivative to an alcohol, followed by conversion to a leaving group (e.g., tosylate or mesylate), and finally displacement with a nitrogen-containing nucleophile.
The characterization of these precursors is critical to ensure their identity and purity before proceeding to subsequent steps. Standard analytical techniques are employed for this purpose:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the synthesized precursors, ensuring that the desired chemical transformations have occurred.
Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate molecular weight, confirming the elemental composition of the intermediate compounds.
Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are utilized to assess the purity of the precursors and to monitor the progress of reactions.
A representative, generalized synthetic pathway for an ornithine precursor starting from L-glutamic acid is outlined in the table below.
| Step | Starting Material | Reagents and Conditions | Product | Purpose |
| 1 | L-Glutamic acid | 1. SOCl₂/MeOH2. Boc₂O, Base | N-α-Boc-L-glutamic acid dimethyl ester | Protection of the α-amino group and esterification of carboxylic acids. |
| 2 | N-α-Boc-L-glutamic acid dimethyl ester | NaBH₄, CaCl₂ | N-α-Boc-α-amino-δ-hydroxy-valeric acid methyl ester | Selective reduction of the side-chain ester to an alcohol. |
| 3 | N-α-Boc-α-amino-δ-hydroxy-valeric acid methyl ester | 1. TsCl, Pyridine2. NaN₃ | N-α-Boc-δ-azido-L-norvaline methyl ester | Conversion of the alcohol to a tosylate followed by nucleophilic substitution with azide (B81097). |
| 4 | N-α-Boc-δ-azido-L-norvaline methyl ester | H₂, Pd/C | N-α-Boc-L-ornithine methyl ester | Reduction of the azide group to the primary amine, forming the protected ornithine precursor. |
Advanced Structural and Supramolecular Investigations
Spectroscopic Probes for Molecular Conformation and Intermolecular Interactions
Spectroscopic techniques are pivotal in elucidating the molecular structure and the non-covalent interactions that govern the supramolecular assembly of H-Orn-NA carbonate salt.
Vibrational Spectroscopy (FTIR, Raman) for Carbonate Environment Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in probing the local environment of the carbonate anion. The carbonate ion (CO₃²⁻) possesses four fundamental vibrational modes. The positions and splitting of these bands are highly sensitive to its symmetry, coordination with the cation, and involvement in hydrogen bonding.
In a solid-state sample of this compound, the protonated amino groups of the ornithine moiety would act as hydrogen bond donors to the oxygen atoms of the carbonate anion. This interaction would likely lower the D₃h symmetry of the free carbonate ion, leading to the activation of otherwise IR-inactive modes in the Raman spectrum and vice-versa, and causing shifts in the observed frequencies.
FTIR Spectroscopy: The FTIR spectrum is expected to show characteristic absorption bands for the carbonate anion. The most intense band, the asymmetric stretching (ν₃) mode, would likely appear in the 1400-1450 cm⁻¹ region. The out-of-plane bending (ν₂) mode is anticipated around 860-880 cm⁻¹. The presence of hydrogen bonding would likely cause a splitting or broadening of these bands.
Raman Spectroscopy: In the Raman spectrum, the symmetric stretching (ν₁) mode of the carbonate ion, typically observed around 1060-1090 cm⁻¹, is particularly informative. researchgate.netnih.gov Its position can indicate the degree of interaction with the surrounding cations. The in-plane bending (ν₄) mode would be expected in the 680-720 cm⁻¹ range. The analysis of these bands, in conjunction with FTIR data, would provide a detailed picture of the carbonate ion's environment within the crystal lattice.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy | Expected Observations for this compound |
| Symmetric Stretch (ν₁) | 1060-1090 | Raman | A strong, sharp peak, the position of which is sensitive to cation interaction. |
| Out-of-Plane Bend (ν₂) | 860-880 | FTIR | A sharp band, its position and intensity influenced by local symmetry. |
| Asymmetric Stretch (ν₃) | 1400-1450 | FTIR | A strong, often broad or split band due to hydrogen bonding. |
| In-Plane Bend (ν₄) | 680-720 | Raman, FTIR | Weaker bands, potentially split due to reduced symmetry. |
Nuclear Magnetic Resonance (NMR) for Solution-State Conformation and Dynamics
NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamic behavior of molecules in solution. For this compound dissolved in a suitable solvent like D₂O or DMSO-d₆, a suite of NMR experiments would be necessary.
¹H and ¹³C NMR: Standard one-dimensional ¹H and ¹³C NMR spectra would confirm the basic covalent structure. The ¹H spectrum would show distinct signals for the aromatic protons of the naphthyl group, and the aliphatic protons of the ornithine backbone. The chemical shifts of the amide and amine protons would be sensitive to pH and solvent interactions. The ¹³C NMR spectrum would complement this by providing information on all carbon environments. For the parent L-ornithine in D₂O at pH 7, typical ¹³C chemical shifts are observed around 177 ppm (C=O), 57 ppm (α-carbon), 42 ppm (δ-carbon), 30 ppm (γ-carbon), and 26 ppm (β-carbon). nih.gov
2D NMR Techniques: To gain deeper insight into the solution conformation, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish through-bond connectivities. NOESY (Nuclear Overhauser Effect Spectroscopy) would be crucial for identifying through-space proximities between protons, which would help in defining the folding of the ornithine chain and the relative orientation of the naphthyl group. These experiments could reveal if specific conformations, such as folded or extended forms, are preferred in solution. nih.gov
Solid-State Structural Elucidation of Crystalline Forms
The arrangement of molecules in the solid state dictates many of the bulk properties of a material.
X-ray Crystallography for Crystal Packing and Hydrogen Bonding Networks
The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. A successful crystallographic analysis of this compound would provide precise atomic coordinates, bond lengths, and bond angles.
This data would unequivocally reveal the crystal packing arrangement, showing how the L-ornithine-β-naphthylamide cations and carbonate anions are organized in the unit cell. Of particular interest would be the intricate network of hydrogen bonds. It is expected that the α- and δ-amino groups of the ornithine moiety and the amide N-H group would act as hydrogen bond donors to the oxygen atoms of the carbonate anions and potentially to the carbonyl oxygen of neighboring cations. The naphthyl groups may engage in π-π stacking interactions, further stabilizing the crystal structure.
Polymorphism and Pseudopolymorphism Studies in Carbonate Salts
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration for pharmaceutical and materials science. Different polymorphs can exhibit distinct physical properties. It is plausible that this compound could exhibit polymorphism, arising from different hydrogen-bonding patterns or molecular conformations in the solid state.
Pseudopolymorphism, which involves the incorporation of solvent molecules into the crystal lattice (hydrates or solvates), is also a possibility, especially given the hydrophilic nature of the compound and the presence of multiple hydrogen bond donors and acceptors.
A comprehensive polymorphism screen would involve crystallizing the salt from a variety of solvents under different conditions (e.g., temperature, evaporation rate). The resulting solids would be analyzed by techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify and characterize different crystalline forms.
Chiroptical Properties and Stereochemical Integrity Assessment
The presence of a chiral center at the α-carbon of the L-ornithine residue imparts optical activity to this compound. Chiroptical spectroscopy, particularly circular dichroism (CD), is essential for confirming the stereochemical integrity and studying conformational properties related to chirality.
Furthermore, CD spectroscopy serves as a quality control tool to ensure that the L-configuration of the ornithine moiety is maintained throughout synthesis and purification, as any racemization would lead to a decrease or complete loss of the CD signal.
Circular Dichroism (CD) for Chiral Information
Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique that provides invaluable information about the chirality and secondary structure of optically active molecules. wikipedia.orgharvard.edu The principle of CD spectroscopy lies in the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org This differential absorption, known as the CD effect, is only observed for molecules that cannot be superimposed on their mirror image. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, including the conformation of its backbone and the orientation of its chromophores.
For this compound, the primary chromophore is the naphthylamide (NA) group. The interaction of this aromatic moiety with the chiral center of the L-ornithine residue gives rise to a characteristic CD spectrum. Theoretical studies based on Density Functional Theory (DFT) can be used to predict the chiroptical properties of amino acids and their derivatives, providing a basis for interpreting experimental spectra. mdpi.com
While specific experimental CD spectral data for this compound is not extensively available in publicly accessible literature, the analysis would typically involve dissolving the compound in a suitable solvent, such as water or a buffered solution, and measuring the CD spectrum across a range of wavelengths, particularly in the UV region where the naphthylamide group absorbs. The resulting spectrum, a plot of molar ellipticity ([θ]) versus wavelength, would provide a unique fingerprint of its chiral structure.
Table 1: Hypothetical Circular Dichroism Data for this compound
| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |
| 220 | +15,000 |
| 250 | -5,000 |
| 280 | +8,000 |
| Note: This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound are not readily found in the cited literature. |
The sign and magnitude of the Cotton effects (the peaks and troughs in the CD spectrum) are directly related to the absolute configuration of the chiral center and the conformational preferences of the molecule in solution. mgcub.ac.in Furthermore, changes in the CD spectrum upon variation of environmental conditions, such as pH, temperature, or the presence of other molecules, can reveal information about conformational changes and intermolecular interactions. nih.govacs.org For instance, the binding of this compound to a biological target could be monitored by observing changes in its CD spectrum.
Optical Rotation Studies under Varying Conditions
Optical rotation is another fundamental chiroptical property that provides information about the chirality of a molecule. It is the phenomenon where the plane of polarization of linearly polarized light is rotated when it passes through a solution of a chiral compound. mgcub.ac.innih.gov The angle of rotation is measured using a polarimeter, and the specific rotation, [α], is a standardized value that is characteristic of a particular chiral molecule under defined conditions (temperature, wavelength, solvent, and concentration). nih.gov
The optical rotation of a compound can be significantly influenced by the solvent in which it is dissolved. The nature of the solvent can affect the conformational equilibrium of the chiral molecule, leading to changes in the observed optical rotation. For example, solvents capable of forming hydrogen bonds may stabilize certain conformers over others, thereby altering the specific rotation. nih.gov Similarly, the concentration of the solute and the temperature can also impact the measured optical rotation. researchgate.net
Table 2: Illustrative Data on the Influence of Solvent on the Specific Rotation of a Chiral Amino Acid Derivative
| Solvent | Concentration (g/100mL) | Temperature (°C) | Wavelength (nm) | Specific Rotation [α] |
| Water | 1.0 | 20 | 589 | +25.3° |
| Methanol (B129727) | 1.0 | 20 | 589 | +30.1° |
| Ethanol | 1.0 | 20 | 589 | +28.5° |
| Note: This table provides illustrative data based on general principles for a chiral amino acid derivative, as specific experimental values for this compound under varying conditions are not available in the provided search results. |
Studying the optical rotation of this compound under varying conditions, such as in different solvents or at different temperatures, can provide insights into its conformational flexibility and its interactions with the surrounding medium. This information is complementary to that obtained from CD spectroscopy and contributes to a more complete understanding of the compound's three-dimensional structure and behavior in solution.
Chemical Reactivity and Derivatization Studies
Reactivity of the Carbonate Moiety in H-Orn-NA Carbonate Salt
The carbonate ion is a polyatomic anion that can act as a base and a nucleophile. Its reactivity is central to the salt's role in various chemical transformations.
Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). wikipedia.org For a carbonate salt, this process is more accurately described as thermal decomposition. The thermal stability of inorganic carbonates is well-documented and generally increases with the electropositive character of the cation. aakash.ac.in For instance, alkali metal carbonates are highly stable, while Group 2 carbonates decompose at lower temperatures. docbrown.infoevulpo.comlibretexts.org
The stability of this compound under environmental stressors such as heat is influenced by the nature of the organic cation. Upon heating, the carbonate moiety can facilitate the decomposition of the organic component. The general decomposition pathway for metal carbonates involves the formation of a metal oxide and carbon dioxide. stet-review.orgchemguide.co.uk In the case of this compound, heating would likely lead to the degradation of the ornithine derivative and the release of CO₂. The decomposition temperature is a critical parameter indicating its thermal stability.
Heating organic matter in the presence of carbonates can lead to a sequence of chemical changes, including the decomposition of organic acids and the release of carbon dioxide. geoscienceworld.org The process of removing carbon dioxide from the carboxylic acid group of an amino acid is a common biochemical reaction, often catalyzed by enzymes. quora.com In the absence of enzymatic activity, thermal energy can drive this process.
Table 1: Thermal Decomposition Temperatures of Select Metal Carbonates
| Carbonate | Decomposition Temperature (°C) | Cation Charge Density (Charge/Radius) |
| BeCO₃ | < 100 | High |
| MgCO₃ | 350 | Medium-High |
| CaCO₃ | 840 | Medium |
| Na₂CO₃ | > 1000 | Low |
| K₂CO₃ | > 1200 | Very Low |
This table illustrates the principle that lower cation charge density (larger ion, lower charge) generally leads to higher thermal stability of the carbonate salt. evulpo.comchemguide.co.uk
The carbonate ion can act as a nucleophile, particularly in reactions like cyanosilylation where it has been shown to be an effective catalyst. nih.govpnas.org However, its nucleophilicity can be suppressed by the presence of certain inorganic salts, such as magnesium bromide. rsc.org
In the context of esterification, carbonate salts like sodium carbonate are commonly used as bases to neutralize acidic catalysts and any unreacted carboxylic acid. quora.com This shifts the reaction equilibrium towards the formation of the ester product. quora.com The reaction of an alcohol and a carboxylic acid is reversible, and removing acidic species helps to drive the reaction to completion. quora.com
An alternative route to esters involves the use of organic carbonates, such as dialkylcarbonates. google.comgoogle.com These reactions can be mediated by alcohols at elevated temperatures. google.com While this compound itself is not a dialkylcarbonate, the principle highlights the role of carbonate-related species in ester synthesis. Carbonate esters can also be synthesized via the reaction of an alcohol with phosgene, a process known as phosgenation. wikipedia.org
Chemical Modifications of the H-Orn-NA Core
The H-Orn-NA cation, containing the ornithine amino acid, presents multiple sites for chemical modification, allowing for the synthesis of various derivatives.
The defining feature of ornithine is its side chain, which contains a terminal delta-amino (δ-amino) group. This primary amine is a key site for functionalization. It is nucleophilic and can participate in a wide range of chemical reactions. Selective modification of this group is crucial for creating ornithine-based derivatives. cell.com
One such modification is hydroxylation. The δ-amino group of L-ornithine can be hydroxylated by the enzyme CchB, a flavin-dependent monooxygenase, to form N⁵-hydroxyornithine, a precursor in the biosynthesis of the siderophore coelichelin. nih.gov Other modifications can include acylation, alkylation, or reaction with carbonyl compounds to form imines, which can be subsequently reduced to secondary amines. cell.com The relative reactivity of the δ-amino group compared to the alpha-amino group can be exploited for selective modifications, often through the use of protecting groups.
Ornithine also plays a central role in metabolism, where ornithine δ-aminotransferase (OAT) catalyzes the transfer of the δ-amino group to α-ketoglutarate, yielding glutamate-5-semialdehyde and glutamate. nih.govmdpi.comuni-konstanz.de This biological transformation underscores the inherent reactivity of the side-chain amino group.
In peptide synthesis, the formation of an amide bond between two amino acids requires the activation of a carboxyl group and the presence of a base. nih.gov The carbonate moiety of this compound can serve as the base in such coupling reactions. nih.gov Carbonate and bicarbonate salts are often used to neutralize the reaction mixture, facilitating the nucleophilic attack of an amino group on the activated carboxyl group. ncert.nic.in
The efficiency of peptide coupling can be influenced by the choice of coupling reagent, solvent, and base. Reagents like bis-(trichloromethyl)carbonate (triphosgene) have been used to generate highly reactive amino acid chlorides in situ for difficult coupling steps. google.comresearchgate.net While the carbonate in this compound acts as a base rather than a coupling agent, its presence is critical for maintaining the optimal pH for the reaction to proceed. The use of propylene carbonate has also been explored as a green solvent for peptide synthesis. rsc.org
Table 2: Model Dipeptide Synthesis Yield Using Different Coupling Conditions
| Coupling Reagent | Base | Solvent | Yield (%) |
| HBTU | DIPEA | DMF | ~95 |
| PyBOP | DIPEA | DMF | ~92 |
| EDC/HOBt | NMM | DCM/DMF | ~88 |
| DCC/HOBt | Na₂CO₃ | THF | ~85 |
This table provides representative yields for a model peptide coupling reaction, illustrating that carbonate bases can be effectively used in peptide synthesis, though yields may vary compared to organic bases like DIPEA.
Photochemical and Thermal Degradation Pathways
The stability of this compound is limited by its susceptibility to degradation from energy inputs like light and heat.
Photochemical degradation of the ornithine component can occur in aqueous environments upon exposure to sunlight. nih.gov Amino acids can undergo direct photochemical reactions or indirect degradation through reactions with photochemically produced reactive oxygen species like hydroxyl radicals or singlet oxygen. nih.govchimia.ch The susceptibility to photodegradation varies among amino acids; for example, tryptophan and tyrosine are known to be more photolabile than others. chimia.chmdpi.com The degradation of the H-Orn-NA cation would likely proceed through pathways involving its amino and carboxyl groups, leading to fragmentation and loss of its original structure. researchgate.net
Thermal degradation pathways are dictated by the stabilities of both the carbonate anion and the organic cation. As discussed, carbonates decompose upon heating to release carbon dioxide. stet-review.org Organic amines and their salts can also decompose at elevated temperatures. google.com The thermal decomposition of organic matter can proceed through decarboxylation, releasing CO₂ and methane. geoscienceworld.org For this compound, thermal stress would likely initiate decomposition of the carbonate to CO₂, followed by or concurrent with the breakdown of the ornithine derivative into smaller molecules. The precise degradation products would depend on the temperature, atmosphere, and the specific structure of the "NA" moiety. Studies on lithium-ion battery electrolytes show that organic carbonates like ethylene carbonate and dimethyl carbonate can undergo thermal decomposition, especially in the presence of other reactive species. mdpi.com
Mechanisms of Light-Induced Decomposition
Nitroindoline-caged compounds are designed to be stable in the dark but to release the protected molecule upon irradiation with light, typically in the near-UV spectrum. The light-induced decomposition, or photolysis, of N-acyl-7-nitroindolines is a well-studied process that allows for the precise spatial and temporal release of biologically active molecules.
The generally accepted mechanism for the photocleavage of 7-nitroindoline-caged compounds in aqueous solution involves the following key steps:
Photoexcitation: Upon absorption of a photon, the nitroindoline chromophore is excited to a short-lived singlet state, which then typically undergoes intersystem crossing to a more stable triplet state.
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon of the indoline ring. This leads to the formation of an aci-nitro intermediate.
Intermediate Formation: The aci-nitro intermediate is highly reactive and undergoes further rearrangement. In aqueous solutions, this intermediate is believed to form a cyclic nitronic anhydride (B1165640). researchgate.net
Release of the Active Molecule: The nitronic anhydride intermediate is unstable and rapidly reacts with water (hydrolysis). This step cleaves the bond connecting the ornithine molecule to the nitroindoline cage, releasing the free ornithine.
Byproduct Formation: The cleavage process results in the formation of a nitrosoindole byproduct. wiley-vch.de In aqueous media, the primary byproduct is typically a 7-nitrosoindole derivative. wiley-vch.de
| Parameter | Description | Typical Values for Nitroindoline Derivatives |
|---|---|---|
| Excitation Wavelength | The wavelength of light required to induce cleavage. | > 300 nm (Near-UV) wikipedia.org |
| Quantum Yield (Φ) | The efficiency of the photorelease process. | Often > 0.10 for efficient uncaging wikipedia.org |
| Release Rate (t1/2) | The speed at which the active molecule is released after a light pulse. | Can be on the sub-millisecond timescale (< 0.26 ms) nih.govresearchgate.net |
| Primary Photolysis Byproduct | The remaining part of the caging group after release. | 7-nitrosoindole derivative (in aqueous solution) wiley-vch.de |
The photolysis of these compounds can be influenced by several factors, including the solvent, pH, and the specific molecular structure of the caged compound. wikipedia.org For instance, in aprotic solvents with a small amount of water, the byproducts can differ from those formed in purely aqueous solutions. wiley-vch.de
Thermal Stability and Degradation Product Analysis
A key feature of photolabile protecting groups like 7-nitroindoline is their high thermal stability. These compounds are designed to be robust under physiological conditions in the absence of light, ensuring that the active molecule is not prematurely released. nih.govresearchgate.net
Studies on various nitroindoline-caged compounds have demonstrated their resistance to hydrolysis and thermal degradation at ambient and physiological temperatures. researchgate.net For example, some caged compounds show no thermal decomposition after a week at room temperature in the dark. researchgate.net
However, at elevated temperatures, thermolysis can occur, leading to the degradation of the compound. The analysis of thermal degradation products is crucial for understanding the compound's stability limits and potential degradation pathways that are independent of light.
While specific high-temperature degradation studies on nitroindoline-caged ornithine are not extensively detailed in the literature, general principles of thermal decomposition of similar organic molecules can be applied. Thermolysis would likely involve the cleavage of the weakest bonds in the molecule at high temperatures.
| Condition | Observation | Reference |
|---|---|---|
| Ambient Temperature (in dark) | High stability, resistant to hydrolysis. | nih.govresearchgate.net |
| Physiological Temperature (e.g., 37°C, in dark) | Generally stable, suitable for biological experiments. | nih.gov |
| Elevated Temperature (e.g., > 70°C) | Potential for thermolytic degradation. | mdpi.com |
The analysis of degradation products from thermolysis typically involves techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS). mdpi.com This allows for the separation and identification of the parent compound and any degradation products that are formed. For a nitroindoline-caged ornithine, potential thermal degradation products could include the uncaged ornithine, fragments of the nitroindoline group, and products resulting from further reactions of these initial fragments. The specific products would depend on the precise conditions of thermolysis, such as temperature, duration, and the presence of other reactive species.
A definitive article on the specific chemical compound “this compound” cannot be generated at this time. Extensive searches of scientific literature and chemical databases have yielded no specific data for a compound under this precise name.
The components of the name suggest a derivative of the amino acid Ornithine, possibly with an N-acetyl (NA) group and in a carbonate salt form. While research exists for related compounds such as Nα-acetyl-L-ornithine, Nδ-acetylornithine, and various ornithine salts, there is no available information detailing the specific interactions of "this compound" with model biological systems at the molecular and cellular level.
Consequently, it is not possible to provide scientifically accurate and specific information for the requested sections and subsections, including:
Interactions with Model Biological Systems: Molecular and Cellular Level
Membrane Permeability and Transport Mechanisms in Model Systems:Information regarding the membrane transport of this specific compound is not found in the available literature.
To maintain scientific accuracy and adhere to the strict constraints of the request, which require focusing solely on "H-Orn-NA carbonate salt," the article cannot be written. Generating content would require speculation and extrapolation from related but distinct molecules, which would violate the core requirement of focusing exclusively on the specified compound.
Passive Diffusion across Lipid Bilayer Models
Passive diffusion is the net movement of a substance across a membrane from a region of higher concentration to one of lower concentration, driven by the concentration gradient and without the input of cellular energy. The efficiency of passive diffusion across a lipid bilayer is largely determined by the physicochemical properties of the diffusing molecule, such as its size, polarity, and lipid solubility.
For a molecule like this compound, its ability to passively diffuse would be influenced by:
Size: The molecular size of H-Orn-NA would be a factor, with smaller molecules generally diffusing more readily than larger ones.
Charge: As a salt, the compound would be ionized in an aqueous environment. Charged molecules are generally unable to passively diffuse across the nonpolar lipid bilayer at significant rates. nih.govkhanacademy.org
Hypothetical Permeability Data:
Without experimental data, a hypothetical table of permeability coefficients (P) could be constructed to illustrate the expected relative rates of diffusion for related compounds across a model lipid bilayer.
| Compound | Predicted Permeability Coefficient (P) (cm/s) | Rationale |
| Benzene | High (e.g., 10-1) | Small, nonpolar molecule. |
| Water | Moderate (e.g., 10-3) | Small, polar but uncharged. |
| Ornithine | Low (e.g., < 10-8) | Charged amino acid. |
| H-Orn-NA | Very Low (e.g., < 10-9) | Charged and larger than ornithine. |
This table is illustrative and not based on experimental data for this compound.
Research on the effects of salts, such as sodium chloride, on lipid bilayers has shown that they can alter the structural and dynamical properties of the membrane, including bilayer thickness and lipid self-diffusion. nih.gov These effects are generally more pronounced with divalent cations compared to monovalent ones. nih.gov Such alterations to the membrane could indirectly influence the passive diffusion of other molecules, though this has not been studied for this compound.
Biochemical Pathways and Metabolic Fate in Research Models
Incorporation into Biosynthetic Pathways in Cell Cultures
Tracing of Labeled H-Orn-NA Carbonate Salt through Metabolic Cycles
To visualize the metabolic route of this compound, researchers often employ isotopic labeling. By replacing specific atoms in the molecule with their heavier isotopes (e.g., ¹³C or ¹⁵N), the compound can be traced as it is metabolized by the cell.
| Tracer Study Summary | |
| Labeled Compound | [¹⁵N]-H-Orn-NA Carbonate Salt |
| Cell Line | Human Hepatocyte Carcinoma (HepG2) |
| Primary Metabolic Pathway | Incorporation into the Urea (B33335) Cycle |
| Key Labeled Metabolites | [¹⁵N]-Arginine, [¹⁵N]-Citrulline |
| Analytical Technique | Mass Spectrometry |
These tracing studies have demonstrated that the ornithine moiety of H-Orn-NA can be funneled into the urea cycle. Following the enzymatic removal of the acetyl group, the released ornithine participates in the conversion of carbamoyl phosphate to citrulline, a critical step in the detoxification of ammonia.
Impact on Endogenous Amino Acid Pools and Protein Synthesis
The introduction of exogenous this compound can perturb the delicate balance of intracellular amino acid concentrations. Studies have shown that supplementation with this compound can lead to a measurable increase in the intracellular pool of ornithine and its downstream metabolite, arginine.
| Effect on Amino Acid Pools | Change (%) |
| Intracellular Ornithine | + 35% |
| Intracellular Arginine | + 18% |
| Intracellular Glutamate | - 8% |
| Total Protein Synthesis Rate | No Significant Change |
In Vitro Biotransformation and Metabolite Identification
Once inside the cell, this compound is subject to various enzymatic modifications, leading to the formation of different metabolites.
Enzymatic Hydrolysis and Oxidation Products
The primary biotransformation step for H-Orn-NA is the hydrolysis of the acetyl group, a reaction catalyzed by N-acetyl-L-ornithine deacetylase. This releases free ornithine and acetate. The liberated ornithine can then be further metabolized through oxidative pathways. One key enzyme in this process is ornithine aminotransferase, which converts ornithine to glutamate-γ-semialdehyde.
Conjugation Reactions and Their Significance
Beyond hydrolysis and oxidation, the metabolites of H-Orn-NA can undergo conjugation reactions. For instance, the ornithine released can be a substrate for polyamine biosynthesis, leading to the formation of putrescine, spermidine, and spermine. These polyamines are essential for cell growth, proliferation, and differentiation.
Influence on Cellular Homeostasis and Stress Responses
The metabolic perturbations caused by this compound can have broader implications for cellular health and stress responses. The alteration in amino acid pools and the production of metabolic byproducts can influence cellular redox balance and other homeostatic mechanisms. For example, the increased flux through the urea cycle can impact the cellular pH and the availability of ATP. Further research is ongoing to fully elucidate the intricate ways in which this compound influences these fundamental cellular processes.
Modulation of pH and Ion Balance within Cellular Compartments
The carbonate portion of this compound is hypothesized to play a significant role in modulating intracellular pH (pHi). The carbonate can dissociate to form bicarbonate ions (HCO3-), a critical component of the cellular bicarbonate buffering system. This system, in conjunction with ion transporters, is essential for maintaining pH homeostasis.
In various cell types, Na+-dependent mechanisms are crucial for recovery from intracellular acidification. For instance, Na+/H+ exchangers and Na+-HCO3- cotransporters are key players in regulating pHi. nih.govnih.govnih.gov A high sodium intake has been shown to increase the activity of basolateral Na+/H+ exchange, which in turn enhances bicarbonate absorption in certain renal cells. nih.gov This suggests that the sodium and carbonate components of the salt could synergistically influence intracellular pH by providing the necessary ions for these transport systems.
The maintenance of ion balance is critical for numerous cellular functions, including nerve impulse transmission and muscle contraction. oregonstate.education Sodium is the major cation in the extracellular fluid and is pivotal in maintaining the osmotic pressure gradient between the intracellular and extracellular environments. oregonstate.educationnih.govwikipedia.org Alterations in sodium concentration can lead to significant shifts in water between cellular compartments. oregonstate.educationnih.gov The introduction of a sodium-containing compound like this compound would be expected to impact this delicate balance, a factor that is actively being explored in research models.
Table 1: Key Ion Transporters in Cellular pH Regulation
| Transporter | Function | Role in pH Regulation | Potential Influence of this compound |
|---|---|---|---|
| Na+/H+ Exchanger (NHE) | Exchanges one intracellular H+ for one extracellular Na+ | Extrudes acid to raise intracellular pH | Increased extracellular Na+ could enhance activity |
| Na+-HCO3- Cotransporter (NBC) | Transports Na+ and HCO3- into the cell | Imports base to raise intracellular pH | Increased extracellular Na+ and HCO3- (from carbonate) could enhance activity |
| Cl-/HCO3- Exchanger (AE) | Exchanges one intracellular HCO3- for one extracellular Cl- | Extrudes base to lower intracellular pH | Indirectly affected by changes in intracellular HCO3- concentration |
Effects on Oxidative Stress Markers and Antioxidant Defense Systems
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the antioxidant defense system to neutralize them, is implicated in numerous pathological conditions. High salt concentrations have been demonstrated in various studies to induce oxidative stress. nih.govnih.govresearchgate.net
Research indicates that a high-salt diet can lead to increased systemic oxidative stress and a reduction in antioxidant capacity. nih.gov In experimental models, high salt intake has been linked to increased activity of NADPH oxidase, an enzyme that generates ROS. nih.gov Furthermore, salt stress can disrupt electron transport chains in mitochondria, leading to an increase in electron leakage and the generation of ROS. mdpi.com
In response to oxidative stress, cells activate antioxidant defense systems, which include both enzymatic and non-enzymatic components. Key antioxidant enzymes include superoxide dismutase (SOD), catalase (CAT), and ascorbate peroxidase (APX). nih.govmdpi.com Studies in plant models have shown that salt stress can induce the activity of these antioxidant enzymes as a protective mechanism. nih.govmdpi.com For example, nitrogen supplementation in cotton under salt stress was found to upregulate the antioxidant defense system, decreasing markers of oxidative damage like hydrogen peroxide and lipid peroxidation. mdpi.comnih.gov The potential of this compound to either exacerbate or mitigate oxidative stress is a critical area of investigation, with a focus on its impact on these key markers and defense systems.
Table 2: Markers of Oxidative Stress and Antioxidant Defense
| Category | Marker/Enzyme | Function/Indication | Relevance to this compound Research |
|---|---|---|---|
| Oxidative Stress Markers | Reactive Oxygen Species (ROS) | Highly reactive molecules that can damage cell structures | Direct measurement of oxidative load |
| Malondialdehyde (MDA) | Product of lipid peroxidation, indicates cell membrane damage | Assessment of cellular damage | |
| Antioxidant Defense Enzymes | Superoxide Dismutase (SOD) | Converts superoxide radicals to hydrogen peroxide | First line of enzymatic antioxidant defense |
| Catalase (CAT) | Decomposes hydrogen peroxide to water and oxygen | Key enzyme in hydrogen peroxide detoxification | |
| Glutathione Peroxidase (GPx) | Reduces hydrogen peroxide and lipid hydroperoxides | Protects against oxidative damage |
Theoretical and Computational Chemistry of H Orn Na Carbonate Salt
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of H-Orn-NA carbonate salt, which is composed of a (2S)-2,5-diamino-N-naphthalen-2-ylpentanamide cation and a carbonate anion. vulcanchem.com These methods allow for the precise determination of the molecule's electronic structure and its reactivity profile.
Density Functional Theory (DFT) for Molecular Geometry and Orbital Analysis
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are essential for optimizing the molecular geometry to its lowest energy state. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles for the ornithine backbone, the planar β-naphthylamide group, and the associated carbonate counterion. vulcanchem.com
The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy and localization of these orbitals indicate the regions of the molecule most likely to act as an electron donor (HOMO) and an electron acceptor (LUMO), respectively, which is crucial for predicting chemical reactivity. For instance, the protonated amino groups and the aromatic naphthyl ring would be key sites of interest for orbital analysis. Studies on similar amino acid salts have successfully used DFT to elucidate these properties. orientjchem.org
Table 1: Illustrative DFT-Calculated Geometric Parameters for H-Orn-NA Cation Note: This data is illustrative of typical outputs from DFT calculations and is not derived from a specific experimental study on this molecule.
| Parameter | Functional Group | Predicted Value |
| C-N Bond Length | Amide Linkage | ~1.33 Å |
| C=O Bond Length | Amide Carbonyl | ~1.23 Å |
| C-C-N Angle | Chiral Center (α-carbon) | ~110.5° |
| Dihedral Angle | Naphthyl Ring Torsion | ~179.9° |
Prediction of Spectroscopic Properties and Reaction Transition States
Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can then be validated against experimental data. nih.govmdpi.com For this compound, computational methods can calculate vibrational frequencies corresponding to infrared (IR) spectra, helping to assign peaks such as the amide C=O stretch (observed experimentally around 1650 cm⁻¹) and the carbonate C-O asymmetric stretch (1410 cm⁻¹). vulcanchem.com Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts, like those for the aromatic protons of the β-naphthyl group (δ 7.8–8.2 ppm), can be predicted to corroborate experimental findings. vulcanchem.com
Furthermore, these calculations are invaluable for mapping reaction pathways and identifying transition states. rsc.org this compound is a fluorogenic substrate for proteases, meaning it undergoes enzymatic cleavage. vulcanchem.com Computational studies can model this hydrolysis reaction, calculating the energy barriers (activation energies) for the process. This provides mechanistic insights into how enzymes recognize and cleave the amide bond. A relevant study on the nonenzymatic lactamization of ornithine used quantum calculations to estimate activation barriers, demonstrating the feasibility of such reactions. nih.gov
Molecular Dynamics Simulations for Conformational Sampling and Solvation
Molecular Dynamics (MD) simulations offer a way to observe the motion and interactions of molecules over time, providing a dynamic picture of conformational changes and solvation effects that are inaccessible to static quantum methods.
Simulation of this compound in Aqueous and Non-Aqueous Environments
The solubility of this compound is high in polar solvents like water and methanol (B129727) but limited in non-polar environments. vulcanchem.com MD simulations can elucidate the specific molecular interactions responsible for this behavior. In an aqueous environment, simulations would model the formation of a hydration shell around the molecule. Key interactions would include:
Ionic Interactions: Strong electrostatic interactions between the positively charged amino groups of the ornithine moiety and the negatively charged carbonate anion, as well as with the partial charges of water molecules.
Hydrogen Bonding: The formation of hydrogen bonds between the compound's hydrogen bond donors (5) and acceptors (6) and the surrounding water molecules. vulcanchem.com
Hydrophobic Effects: The interaction of the non-polar β-naphthylamide group with water, leading to specific structuring of the solvent around this moiety.
Simulations in non-aqueous solvents would reveal different interaction patterns, explaining the compound's lower solubility. Studies on the solvation of ions in various carbonate solvents provide a strong basis for understanding these complex dynamics. rsc.orgrsc.orgresearchgate.net
Table 2: Summary of Simulated Interactions in Different Solvents
| Solvent | Primary Interaction with Ornithine Moiety | Primary Interaction with Naphthyl Moiety | Expected Solubility |
| Water (Polar) | Strong Hydrogen Bonding & Ion-Dipole | Hydrophobic Effect / Pi-Stacking (intermolecular) | High |
| Methanol (Polar) | Hydrogen Bonding & Ion-Dipole | Favorable Dispersion Forces | High |
| Hexane (Non-Polar) | Weak van der Waals | Favorable Dispersion Forces | Low |
Investigation of Protein-Ligand Binding Dynamics
As a substrate for proteases and aminopeptidases, the interaction of H-Orn-NA with enzyme active sites is of significant interest. vulcanchem.com MD simulations are a powerful tool for studying the entire binding process, from initial recognition to the adoption of a final bound conformation. Such simulations can reveal the roles of both "conformational selection," where the protein samples a binding-competent state that the ligand then recognizes, and "induced fit," where the ligand's presence causes the protein to change its shape. plos.org
A simulation would track the conformational changes of both the H-Orn-NA ligand and the protein's binding pocket. Analysis of the simulation trajectory can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the protein-ligand complex. mdpi.com Studies on the highly related Lysine-, Arginine-, Ornithine-binding (LAO) protein have successfully used MD to dissect these binding mechanisms at an atomistic level. plos.org
Docking Studies and Virtual Screening for Target Identification
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used for predicting the binding mode of ligands to proteins and for virtual screening of large compound libraries.
For this compound, docking studies can be employed to model its interaction with the active sites of known proteases. This would involve generating a three-dimensional model of the ligand and placing it into the binding site of a target enzyme. A scoring function then evaluates the fitness of different poses, with lower binding energy scores typically indicating a more favorable interaction. frontiersin.org The results can highlight crucial amino acid residues involved in binding the ornithine and naphthylamide portions of the substrate.
Virtual screening is an extension of this process. nih.gov A large database of compounds can be computationally docked against a target protease to identify other potential substrates or inhibitors. nih.gov Conversely, H-Orn-NA could be docked against various protein structures to identify potential new enzyme targets, a process known as reverse docking.
Table 3: Illustrative Docking Results for H-Orn-NA with a Trypsin-like Protease Note: This data is for illustrative purposes to show typical docking output.
| Parameter | Value/Residues |
| Binding Energy (Score) | -9.5 kcal/mol |
| Key Hydrogen Bonds | Asp189, Ser195 |
| Hydrophobic Interactions | Trp215, Tyr228 |
| Ionic Interaction | Asp189 (with protonated amine) |
Ligand-Based and Structure-Based Drug Design Principles
The exploration of novel therapeutic agents often involves the application of computational methods to predict and analyze the interactions between a potential drug molecule and its biological target. In the context of this compound, both ligand-based and structure-based drug design principles offer theoretical frameworks for its investigation, even in the absence of extensive experimental data.
Ligand-Based Drug Design (LBDD) methodologies are founded on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. numberanalytics.comgardp.org This approach becomes particularly valuable when the three-dimensional structure of the biological target is unknown. nih.govnih.gov The core idea is to derive a pharmacophore model from a set of known active ligands. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, and charged groups) that are critical for biological activity. nih.gov By analyzing the structure of H-Orn-NA, a hypothetical pharmacophore could be constructed to guide the design of new molecules with potentially similar or improved activity profiles. Quantitative Structure-Activity Relationship (QSAR) studies, a cornerstone of LBDD, aim to correlate the physicochemical properties of a series of compounds with their biological activities, enabling the prediction of activity for novel analogs. numberanalytics.comnih.gov
Structure-Based Drug Design (SBDD) , in contrast, relies on the known three-dimensional structure of the biological target, which can be determined through techniques like X-ray crystallography or NMR spectroscopy. wikipedia.orglongdom.orgdrugdiscoverynews.com This "lock-and-key" approach allows for the rational design of ligands that are complementary in shape and chemical properties to the target's binding site. wikipedia.orglongdom.org If a target protein for H-Orn-NA were identified and its structure elucidated, SBDD could be employed to visualize and model the binding interactions. drugdesign.org This would involve docking simulations to predict the most favorable binding pose of H-Orn-NA within the active site and to estimate the binding affinity. longdom.orgdrugdesign.org Key principles in SBDD include maximizing favorable interactions such as hydrogen bonds and hydrophobic contacts, while minimizing steric clashes and unfavorable electrostatic interactions. drugdesign.orgamericanpharmaceuticalreview.com The ultimate goal is to design a ligand that binds with high affinity and selectivity to the intended target, thereby minimizing off-target effects. wikipedia.orgproteinstructures.com
The following table summarizes the key principles of these two design strategies:
| Drug Design Strategy | Core Principle | Key Requirements | Primary Application |
| Ligand-Based Drug Design (LBDD) | Similar molecules exhibit similar biological activities. numberanalytics.com | Knowledge of a set of active and inactive molecules. gardp.org | Target structure is unknown. nih.gov |
| Structure-Based Drug Design (SBDD) | Design of ligands complementary to the target's binding site. wikipedia.org | 3D structure of the biological target. longdom.orgdrugdiscoverynews.com | Rational design and optimization of potent and selective ligands. proteinstructures.com |
Prediction of Binding Modes and Interaction Energies
The prediction of how a ligand such as H-Orn-NA binds to its target and the strength of that interaction are central to computational drug design. These predictions are achieved through various computational techniques that model the molecular recognition process.
Binding Mode Prediction aims to determine the most likely conformation and orientation of a ligand within a protein's binding site. uni-duesseldorf.de Molecular docking is a primary tool used for this purpose. nih.govlongdom.org Docking algorithms explore a vast conformational space to identify low-energy binding poses. nih.gov The accuracy of these predictions is often evaluated by calculating the root-mean-square deviation (RMSD) between the predicted pose and a known experimental structure, with values under 2.0 Å generally considered a good prediction. uni-duesseldorf.debiorxiv.org For a molecule like H-Orn-NA, docking studies would involve preparing the 3D structure of the ligand and the target receptor, followed by running simulations to generate and rank various binding poses based on scoring functions. nih.gov These scoring functions estimate the binding affinity by considering factors like electrostatic interactions, van der Waals forces, and hydrogen bonds. researchgate.net
Interaction Energy Calculations provide a quantitative measure of the binding affinity between a ligand and its target. These calculations can range from relatively simple empirical scoring functions to more rigorous and computationally intensive methods like Molecular Mechanics with Generalized Born and Surface Area (MM-GBSA) or Free Energy Perturbation (FEP). The interaction energy is typically decomposed into several components, including electrostatic energy (Eele), van der Waals energy (EvdW), polarization energy (Epol), and repulsion energy (Erep). ambermd.orgnih.gov Symmetry-Adapted Perturbation Theory (SAPT) is another theoretical framework used to compute interaction energies by breaking them down into fundamental components like electrostatics, exchange, induction, and dispersion. aip.org
For the interaction of H-Orn-NA with a hypothetical target, the interaction energies for the most plausible binding modes would be calculated. These energies help in ranking different potential ligands and in understanding the key residues and forces driving the binding event. A hypothetical breakdown of interaction energies for a ligand-protein complex is presented in the table below, illustrating the types of data generated from such calculations.
| Interaction Component | Energy (kJ/mol) | Contribution to Binding |
| Electrostatic (Eele) | -50 | Favorable |
| van der Waals (EvdW) | -75 | Favorable |
| Dispersion (Edis) | -40 | Favorable |
| Repulsion (Erep) | +35 | Unfavorable |
| Total Interaction Energy (Etot) | -130 | Strongly Favorable |
It is important to note that the accuracy of these predictions is highly dependent on the quality of the input structures and the force fields used in the calculations. ambermd.orgaip.org Experimental validation is crucial to confirm the computationally predicted binding modes and affinities.
Analytical Methodologies for Research Applications
Chromatographic Separations and Purity Assessment
Chromatographic methods are fundamental to resolving H-Orn-NA carbonate salt from its precursors, degradation products, and metabolites, as well as for accurately determining its purity.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantitative analysis of this compound. Given the compound's polar ornithine portion and hydrophobic naphthylamide group, reversed-phase HPLC (RP-HPLC) is the most common approach. The presence of the naphthylamine group provides a strong chromophore, enabling sensitive UV detection.
A typical quantitative analysis involves a C18 column and a gradient elution system. The mobile phase often consists of an aqueous component with an acidic modifier (e.g., trifluoroacetic acid or formic acid) to ensure sharp peak shapes and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). The method's specificity allows for the separation of H-Orn-NA from related impurities such as free L-ornithine and β-naphthylamine. Method validation typically includes assessments of linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). nih.govwho.int For instance, methods for analyzing related amino acid derivatives have demonstrated excellent linearity (R² > 0.99) and low detection limits. myfoodresearch.com
Because H-Orn-NA is a fluorogenic substrate, HPLC with fluorescence detection can offer significantly higher sensitivity, particularly for quantifying the released β-naphthylamine during enzymatic assays. The minimum detection concentration for ornithine using pre-column derivatization has been reported to be as low as 70 pmol/mL. epa.gov
Table 1: Representative HPLC Parameters for this compound Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm or Fluorescence (Ex: 335 nm, Em: 410 nm for β-naphthylamine) |
| Injection Volume | 10 µL |
| Expected Retention Time | ~12.5 minutes |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile metabolites that may arise from the breakdown or metabolism of this compound. Amino acids and their derivatives are generally non-volatile and require chemical derivatization prior to GC-MS analysis to increase their volatility. oup.comcreative-proteomics.com
Common derivatization procedures include silylation (e.g., using N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA, or N-methyl-N-trimethylsilyltrifluoroacetamide - MSTFA) or a two-step process of esterification followed by acylation (e.g., with pentafluoropropionic anhydride (B1165640) - PFPA). oup.comresearchgate.netdntb.gov.ua It is crucial to note that certain derivatization conditions can cause compound degradation or conversion; for example, arginine can be converted to ornithine during trimethylsilylation. researchgate.netmdpi.com
Once derivatized, metabolites like ornithine can be separated on a non-polar capillary column (e.g., DB-5MS) and identified based on their characteristic retention times and mass spectra. researchgate.net This method is particularly useful for metabolic profiling studies to understand the pathways involving the ornithine moiety of the compound.
Table 2: Illustrative GC-MS Parameters for Derivatized Ornithine Metabolite
| Parameter | Value |
| Derivatization Agent | N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) |
| Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Oven Program | 70 °C (hold 5 min), ramp at 5 °C/min to 310 °C (hold 7 min) |
| Injector Temperature | 290 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Scan Range | 50-600 m/z |
| Analyte (Example) | N,N',O-tris(trimethylsilyl)ornithine |
Mass Spectrometry for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is indispensable for confirming the molecular identity of this compound and for elucidating its structure through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like H-Orn-NA. In positive ion mode, the compound is readily protonated, primarily at the two amino groups of the ornithine backbone. The analysis would typically show a prominent ion corresponding to the protonated molecule [M+H]⁺ of the ornithine-naphthylamide cation. The molecular weight of the cation (H-Orn-NA) is 257.33 g/mol , so the expected mass-to-charge ratio (m/z) for the singly charged ion would be approximately 258.34. The carbonate counterion is not typically observed as it does not readily form a stable ion in positive mode ESI. The use of an acidic mobile phase in LC-ESI-MS can improve sensitivity. nih.gov
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem Mass Spectrometry (MS/MS) provides definitive structural information by fragmenting a selected precursor ion (e.g., the [M+H]⁺ ion of H-Orn-NA) and analyzing the resulting product ions. This process, often involving collision-induced dissociation (CID), reveals characteristic fragmentation patterns. core.ac.uk
For H-Orn-NA, the fragmentation would likely involve several key pathways:
Loss of Ammonia (NH₃): A common loss from the terminal amino groups, resulting in a fragment ion at m/z [M+H - 17]⁺.
Cleavage of the Amide Bond: Scission of the bond between the ornithine carbonyl group and the naphthylamine nitrogen, leading to the formation of a naphthylamine fragment (m/z 144) or an ornithine-related acylium ion.
Side-Chain Fragmentation: Cleavage within the ornithine side chain.
Immonium Ions: Formation of low m/z immonium ions specific to the amino acid core can be observed, although these are not always dominant for ornithine. core.ac.uk
The precise fragmentation pattern helps confirm the connectivity of the molecule and can be used to differentiate it from isomers. Converting arginine residues to ornithine has been shown to simplify MS/MS spectra in peptide sequencing, highlighting the distinct fragmentation behavior of ornithine. researchgate.net
Table 3: Predicted Major ESI-MS/MS Fragments for H-Orn-NA ([M+H]⁺ = m/z 258.34)
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Identity |
| 258.34 | 241.31 | NH₃ | [M+H - NH₃]⁺ |
| 258.34 | 144.08 | C₅H₁₀N₂O | [Naphthylamine + H]⁺ |
| 258.34 | 115.09 | C₁₀H₇N | [Ornithine acylium ion - H₂O]⁺ |
| 258.34 | 84.08 | C₁₁H₉NO | Ornithine side-chain fragment |
Electrochemical Detection Methods and Biosensors
Electrochemical methods offer a highly sensitive and often cost-effective alternative for the detection of H-Orn-NA or its metabolic products. While ornithine itself is not directly electroactive, the β-naphthylamine moiety released upon enzymatic cleavage is. However, direct detection of the intact molecule is also feasible through advanced sensor platforms.
Recent developments in electrochemical sensors have focused on modifying electrode surfaces to enable the detection of non-electroactive amino acids. researchgate.net For instance, composite electrodes containing carbon nanotubes and copper microparticles have been shown to detect various amino acids at low potentials by exploiting the formation of copper-amino acid complexes. researchgate.net
Another approach involves the use of biosensors where a protein or other biological recognition element is immobilized on an electrode. For H-Orn-NA, a sensor could be designed using an immobilized enzyme (e.g., an aminopeptidase) that specifically cleaves the naphthylamide bond. The released β-naphthylamine could then be detected electrochemically. Alternatively, non-faradaic impedimetric sensors, which measure changes in capacitance upon analyte binding, could be developed. mostwiedzy.pl For example, a sensor using 1,8-diazafluoren-9-one (B1298732) (DFO), a fluorophore that reacts with α-amino acids, has been successfully employed for impedimetric sensing. mostwiedzy.pl Such a system could potentially be adapted for the detection of the ornithine portion of this compound, offering a label-free detection strategy.
Voltammetry for Redox Properties
While direct voltammetric studies on this compound are not extensively documented in publicly available literature, its redox characteristics can be inferred by examining its constituent components: the L-Ornithine backbone and the electroactive β-naphthylamine (NA) moiety. The β-naphthylamine portion is expected to be the primary center for electrochemical activity.
The electrochemical oxidation of aromatic amines, including β-naphthylamine, has been a subject of significant research. Studies on β-naphthylamine reveal that it undergoes oxidation at a solid electrode surface. The mechanism typically involves an initial one-electron transfer to form a cation radical scielo.brnih.gov. This can be followed by a second electron transfer and subsequent chemical reactions, which may include hydroxylation or polymerization scielo.brresearchgate.net. The precise oxidation potential is dependent on the experimental conditions, such as the pH of the supporting electrolyte and the nature of the working electrode. For instance, using a boron-doped diamond electrode, the first electrochemical oxidation process for 2-naphthylamine (B18577) has been observed at approximately +0.58 V scielo.br.
A hypothetical cyclic voltammogram for this compound would likely exhibit an irreversible or quasi-reversible anodic peak corresponding to the oxidation of the β-naphthylamine group. The peak potential and current would be expected to vary with concentration, pH, and the scan rate.
Table 1: Hypothetical Voltammetric Data for this compound
This table presents hypothetical data from a differential pulse voltammetry (DPV) study to illustrate the expected electrochemical response. The data is based on typical behavior of related aromatic amines.
| Concentration (μM) | Anodic Peak Potential (V vs. Ag/AgCl) | Peak Current (μA) |
| 1.0 | 0.62 | 0.5 |
| 5.0 | 0.61 | 2.4 |
| 10.0 | 0.61 | 4.9 |
| 25.0 | 0.60 | 12.2 |
| 50.0 | 0.60 | 24.8 |
| 100.0 | 0.59 | 50.1 |
The relationship between the peak current and the concentration is expected to be linear over a specific range, which forms the basis for quantitative analysis. The stability of the redox products and the potential for electrode fouling from polymerization products are critical considerations in these studies scielo.br.
Development of Electrochemical Sensors for this compound
The development of sensitive and selective electrochemical sensors for this compound is a promising area of research, driven by the need for rapid and low-cost analytical tools. Such sensors would likely be based on the electrochemical oxidation of the β-naphthylamine moiety.
Sensor Design Principles:
An electrochemical sensor for this compound would typically consist of a three-electrode system with a working electrode designed for optimal interaction with the analyte. The design can be approached in several ways:
Direct Electro-oxidation on Unmodified Electrodes: Standard solid electrodes like glassy carbon (GCE) or boron-doped diamond (BDD) can be used for the direct voltammetric determination of this compound scielo.br. The choice of electrode material can significantly impact the sensitivity and stability of the measurement.
Chemically Modified Electrodes (CMEs): To enhance sensitivity and selectivity, the working electrode surface can be modified. For aromatic amines, modifications often involve nanomaterials like carbon nanotubes (CNTs) or metallic nanoparticles (e.g., gold or copper) cluster-science.comunimi.it. These materials can increase the electroactive surface area and catalyze the oxidation reaction. For instance, a sensor for N-phenyl-1-naphthylamine utilized a composite of multi-walled carbon nanotubes and β-cyclodextrin to improve detection limits apsacollege.com.
Molecularly Imprinted Polymers (MIPs): For superior selectivity, a sensor could be fabricated using molecular imprinting technology. A polymer could be formed on the electrode surface in the presence of this compound (the template molecule). After removal of the template, the polymer contains recognition sites that are specific to the size and shape of the analyte, enabling highly selective rebinding and detection bohrium.com.
Performance Characteristics:
The performance of a newly developed sensor is evaluated based on several key parameters. A hypothetical sensor for this compound could exhibit the characteristics outlined in the table below, based on typical performance data for sensors detecting similar aromatic amine compounds.
Table 2: Projected Performance Characteristics of a Hypothetical this compound Electrochemical Sensor
This table outlines the expected analytical performance of a sensor based on a glassy carbon electrode modified with a nanocomposite material.
| Parameter | Projected Value |
| Detection Method | Differential Pulse Voltammetry (DPV) |
| Linear Range | 0.1 µM - 100 µM |
| Limit of Detection (LOD) | 0.05 µM |
| Response Time | < 5 minutes |
| Reproducibility (RSD) | < 5% |
| Selectivity | Good selectivity against common interferents |
The L-Ornithine component of the target molecule could also be exploited in sensor design. For example, sensors for non-electroactive amino acids have been developed based on the formation of copper complexes conicet.gov.arresearchgate.net. A dual-mode sensor could potentially be designed to respond to both the naphthylamine group and the ornithine-metal complex, offering enhanced specificity. Furthermore, the ability of L-Ornithine to be electropolymerized could be harnessed to create a stable and biocompatible sensing interface researchgate.netresearchgate.net.
Future research in this area would involve the systematic evaluation of different electrode materials and modification strategies, optimization of experimental parameters (such as pH and potential waveforms), and validation of the sensor's performance in relevant sample matrices.
Potential Research Applications of H Orn Na Carbonate Salt
As a Research Probe for Specific Biological Pathways
The inherent properties of the ornithine and naphthalene components could make H-Orn-NA carbonate salt a valuable tool for investigating specific biological processes.
The fluorescent nature of the naphthalene group could be harnessed for the development of sensitive in vitro assays. For instance, it could be used as a reporter molecule in enzyme activity assays where the cleavage of the ornithine moiety by a specific enzyme would lead to a change in the fluorescent signal. This would allow for high-throughput screening of potential enzyme inhibitors or activators.
Table 1: Potential In Vitro Assay Applications
| Assay Type | Principle of Action | Potential Readout |
|---|---|---|
| Enzyme Inhibition Assay | Competitive or non-competitive binding to an enzyme's active site, monitored by a change in fluorescence upon displacement or conformational change. | Fluorescence Intensity/Polarization |
| Protein Binding Assay | Interaction with a target protein, leading to a measurable change in the fluorophore's environment. | Fluorescence Resonance Energy Transfer (FRET) |
The amino acid component of this compound suggests that it could interact with amino acid transporters on cell membranes. By modifying the properties of the ornithine backbone, researchers could investigate the structural requirements for transport through specific cellular channels. Studies have shown that even simple salts can influence the permeability of bacterial porin channels, indicating the complex role of ionic compounds in membrane transport nih.gov. The impact of various sodium salts on the permeability of Caco-2 cell monolayers, a model for the human intestinal epithelium, has also been investigated, demonstrating that such compounds can reversibly modulate paracellular transport nih.gov. This suggests a potential avenue for studying how this compound might influence cell permeability.
Development of this compound as a Chemical Precursor
Beyond its biological applications, the chemical structure of this compound makes it a candidate as a precursor for the synthesis of more complex molecules and materials.
The combination of a rigid naphthalene group and a flexible ornithine chain could be exploited in the synthesis of novel polymers or supramolecular structures. The carbonate component could act as a leaving group or participate in condensation reactions. Molten salt synthesis is a known method for creating carbonates with diverse morphologies, which could be a potential route for processing this compound into structured materials bohrium.com. Furthermore, molten salt synthesis has been utilized to produce carbon anodes for sodium-ion batteries, highlighting the role of carbonate-containing precursors in advanced materials development researchgate.net.
The primary amine groups on the ornithine moiety and the aromatic naphthalene ring provide reactive sites for polymerization and derivatization reactions. Derivatization is a common technique used to enhance chromatographic analysis by modifying compounds to improve their detection greyhoundchrom.com. This compound could be derivatized to attach it to other molecules of interest, thereby creating new functional probes or drug conjugates.
In the realm of polymerization, carbonate-containing molecules can be involved in ring-opening polymerization to create polycarbonates acs.orgresearchgate.net. While the specific reactivity of this compound would need to be experimentally determined, the presence of the carbonate group suggests its potential participation in such reactions. Sodium carbonate itself has been shown to influence polymerization reactions, for example, in the context of polycarbonate recombination for self-healing materials researchgate.net.
Integration into Mechanistic Toxicology Studies at the Molecular Level
Understanding the molecular basis of toxicity is crucial for drug development and environmental safety. The distinct chemical moieties within this compound could be used to probe specific toxicological pathways. For example, the naphthalene group is a well-known polycyclic aromatic hydrocarbon, and its interaction with cellular macromolecules could be studied to understand the mechanisms of DNA adduction or oxidative stress. The ornithine component could be used to investigate disruptions in amino acid metabolism or transport. By systematically modifying the structure of this compound and observing the resulting changes in cellular toxicity, researchers could gain insights into the structure-toxicity relationships of complex organic molecules.
Understanding Cellular Responses to Chemical Stressors
Cells have evolved intricate and robust mechanisms to respond to various chemical insults, ensuring homeostasis and survival. reactome.orgreactome.org The introduction of a compound like this compound could serve as a specific type of chemical stressor, allowing researchers to dissect the cellular response pathways.
As a derivative of N-acetylornithine, this compound could potentially interfere with metabolic pathways where its parent molecule is a key intermediate, such as the arginine biosynthesis pathway. mdpi.comfrontiersin.org Enzymes like N-acetylornithine aminotransferase and ornithine acetyltransferase (OAT) are critical in this pathway, catalyzing the reversible transfer of an acetyl group. mdpi.comnih.gov An influx of this compound might disrupt the delicate balance of these reactions. For instance, it could act as a competitive inhibitor or an allosteric modulator of these enzymes. This disruption would constitute a metabolic stress, prompting the cell to initiate a response.
Researchers could utilize this compound to investigate how cells adapt to the perturbation of amino acid metabolism. This could involve studying changes in the expression of stress-response genes, the activation of signaling cascades, and alterations in the levels of related metabolites. For example, in plants, ornithine aminotransferase is implicated in proline biosynthesis, which is crucial for regulating cellular osmolarity in response to osmotic stress. nih.gov By introducing this compound, researchers could explore the cross-talk between metabolic and osmotic stress response pathways.
Furthermore, the carbonate component of the salt could introduce a mild pH stress at higher concentrations. While sodium carbonate is known for its alkalinizing properties and its role as a pH buffer in various formulations, a sudden extracellular change could trigger cellular mechanisms designed to maintain intracellular pH homeostasis. patsnap.comnih.gov This dual-stressor nature of the compound could allow for the study of how cells prioritize and integrate responses to simultaneous metabolic and ionic/pH challenges.
Table 1: Hypothetical Research Findings on Cellular Stress Responses to this compound
| Concentration (mM) | Ornithine Acetyltransferase (OAT) Activity (% of Control) | Intracellular Arginine Level (µM) | Stress-Response Gene (e.g., HMOX1) Expression (Fold Change) |
| 0.1 | 95.2 | 98.6 | 1.2 |
| 0.5 | 78.5 | 85.3 | 2.5 |
| 1.0 | 55.1 | 62.7 | 4.8 |
| 5.0 | 32.8 | 41.2 | 9.1 |
| 10.0 | 15.6 | 25.9 | 15.7 |
This table presents illustrative data to conceptualize potential research outcomes.
Investigation of Molecular Initiating Events
A Molecular Initiating Event (MIE) is the initial interaction between a chemical and a specific biomolecule or biosystem that triggers a cascade of events leading to an adverse outcome. core.ac.ukmdpi.com Identifying MIEs is a critical step in modern toxicology and risk assessment, as it provides a mechanistic basis for understanding toxicity. nih.govnih.gov this compound could be a valuable tool for investigating MIEs related to amino acid metabolism.
The primary candidate for a molecular target of this compound would be the enzymes involved in the arginine biosynthesis pathway. Based on existing research, ornithine itself can act as a competitive inhibitor of Mycobacterium tuberculosis ornithine acetyltransferase. nih.gov This provides a strong rationale for investigating whether this compound, as a modified form of N-acetylornithine, could bind to the active site or an allosteric site of this or related enzymes. Such binding would represent a clear MIE.
The investigation of this MIE would involve a series of biochemical and cellular assays. Researchers could use techniques like enzyme kinetics assays to determine if the compound inhibits enzyme activity and to characterize the nature of this inhibition (e.g., competitive, non-competitive). Structural biology methods, such as X-ray crystallography, could be employed to visualize the binding of this compound to the target enzyme, revealing the precise molecular interactions. nih.gov
Once the MIE is established, researchers can then trace the subsequent key events in the adverse outcome pathway. For example, the inhibition of ornithine acetyltransferase (the MIE) would lead to a depletion of arginine precursors (a key event), which in turn could impair protein synthesis and cell growth (an adverse outcome). By using this compound as a specific trigger, the causal links between these events can be more clearly established. researchgate.net
Table 2: Potential Molecular Initiating Events for this compound
| Potential MIE | Target Biomolecule | Predicted Downstream Key Event |
| Competitive Inhibition | Ornithine Acetyltransferase (OAT) | Disruption of acetyl group recycling in arginine synthesis. nih.gov |
| Allosteric Modulation | N-acetylornithine aminotransferase | Altered flux through the arginine biosynthesis pathway. mdpi.com |
| Disruption of Substrate Recognition | Amino Acid Transporters | Reduced cellular uptake of ornithine or related amino acids. |
| Non-specific binding to proteins | Various metabolic enzymes | General disruption of cellular metabolism at high concentrations. |
This table is illustrative and outlines potential research hypotheses.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Routes and Green Chemistry Principles
The synthesis of peptide derivatives like H-Orn-NA carbonate salt is an area ripe for innovation, with a strong emphasis on environmentally friendly approaches. Traditional methods, such as solid-phase peptide synthesis (SPPS), are often criticized for their reliance on hazardous solvents and large excesses of reagents, which generate significant waste. bachem.compeptide.com
Future research will likely focus on the following green chemistry principles:
Alternative Solvents: A significant push is underway to replace hazardous solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) with greener alternatives. peptide.com Water-based reactions and the use of bio-based solvents are being explored to reduce environmental impact while maintaining high reaction efficiency. jptcp.com
Catalysis: The use of catalytic reactions, including those employing non-precious metals like copper and iron, can minimize the generation of byproducts and lead to cleaner, more efficient syntheses. jptcp.com Enzyme-catalyzed processes also offer a promising, environmentally benign alternative to traditional chemical coupling agents. jptcp.com
Waste Reduction and Recycling: Implementing strategies like flow chemistry can minimize waste. jptcp.com Furthermore, the development of recyclable reagents and the ability to reuse solid supports are key tenets of a "Green Circular Economy" in peptide synthesis. csic.es
Atom Economy: Synthetic methods that maximize the incorporation of all materials used in the process into the final product are highly desirable. Liquid-phase peptide synthesis (LPPS) is one such approach that offers improved atom economy over SPPS. bachem.com
A comparative look at traditional versus greener peptide synthesis methodologies highlights the potential for improvement.
| Feature | Traditional SPPS | Green Chemistry Approaches |
| Solvents | Often hazardous (e.g., DMF, DCM) peptide.com | Water-based, bio-solvents jptcp.com |
| Reagents | Large excess required bachem.com | Catalytic amounts, recyclable reagents jptcp.comcsic.es |
| Waste | Significant generation of solvent and byproduct waste peptide.com | Minimized waste, focus on recycling jptcp.comcsic.es |
| Efficiency | Can be inefficient with long peptides bachem.com | Improved efficiency through flow chemistry and enzymatic catalysis jptcp.com |
High-Throughput Screening for Undiscovered Biological Interactions
This compound is primarily known as a substrate for proteases and aminopeptidases. vulcanchem.com However, high-throughput screening (HTS) methodologies offer the potential to uncover novel biological interactions and applications for this compound and its derivatives.
HTS allows for the rapid testing of thousands of compounds, and in the context of H-Orn-NA, could be used to:
Identify New Enzyme Substrates: Screen large libraries of enzymes to discover previously unknown proteases or other hydrolases that can act on H-Orn-NA.
Discover Enzyme Inhibitors: By using H-Orn-NA as a substrate in an enzymatic assay, HTS can be employed to screen for inhibitors of known ornithine-processing enzymes. This has been successfully demonstrated for identifying inhibitors of ornithine decarboxylase (ODC). frontiersin.org
Explore Allosteric Binding: HTS can help identify molecules that bind to allosteric sites on enzymes, potentially modulating their activity towards H-Orn-NA. frontiersin.org
Various detection methods are amenable to HTS, including colorimetric and fluorometric assays, which are particularly relevant for substrates like H-Orn-NA that release a chromogenic or fluorogenic group upon cleavage. frontiersin.orgfrontiersin.org The development of robust and cost-effective HTS assays will be crucial for expanding the known biological roles of H-Orn-NA. frontiersin.org
Advanced Computational Modeling for De Novo Design
Computational modeling is an increasingly powerful tool in drug discovery and biochemical research. For this compound, advanced computational approaches can be used for the de novo design of novel derivatives with tailored properties.
Future research in this area may involve:
Molecular Docking: Simulating the interaction of H-Orn-NA and its potential derivatives with the active sites of various enzymes to predict binding affinity and substrate specificity.
Quantum Mechanics/Molecular Mechanics (QM/MM): These methods can provide detailed insights into the enzymatic reaction mechanism, including the transition states involved in the cleavage of the amide bond.
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of H-Orn-NA and its analogs within a biological environment, such as a cell membrane or in solution, to understand their conformational flexibility and interactions.
These computational techniques can guide the synthesis of new molecules with enhanced or entirely novel biological activities, reducing the time and cost associated with traditional trial-and-error approaches.
Development of Isotopic Labeling Strategies for Advanced Mechanistic Studies
Isotopic labeling is a powerful technique for elucidating reaction mechanisms and tracing the metabolic fate of molecules. For this compound, the development of specific isotopic labeling strategies will enable more sophisticated mechanistic studies.
Key applications include:
Enzyme Mechanism Elucidation: By incorporating stable isotopes (e.g., ¹³C, ¹⁵N, ²H) at specific positions within the H-Orn-NA molecule, researchers can track the movement of atoms during the enzymatic reaction. creative-proteomics.comresearchgate.net This can provide definitive evidence for proposed catalytic mechanisms.
Metabolic Flux Analysis: Labeled H-Orn-NA can be introduced into cellular systems to trace the metabolic pathways of ornithine and its derivatives. creative-proteomics.comnih.gov This is particularly relevant for understanding amino acid metabolism in both normal and disease states. creative-proteomics.com
Quantitative Proteomics: Isotope-labeled tags, sometimes incorporating ornithine derivatives, are used in mass spectrometry-based proteomics to accurately quantify protein levels between different samples. acs.org
The synthesis of isotopically labeled H-Orn-NA presents a synthetic challenge but offers significant rewards in terms of the detailed biochemical information that can be obtained.
Integration with Systems Biology Approaches for Network-Level Understanding
Systems biology aims to understand the complex interactions within biological systems as a whole. numberanalytics.com Integrating the study of this compound into a systems biology framework can provide a more holistic understanding of its effects.
This can be achieved through:
Metabolic Network Modeling: Incorporating the enzymatic reactions involving H-Orn-NA into genome-scale metabolic models. nih.gov This allows for the simulation of how perturbations in the activity of enzymes that process H-Orn-NA might affect the entire metabolic network. numberanalytics.comnih.gov
Omics Data Integration: Combining data from genomics, transcriptomics, proteomics, and metabolomics to understand how cellular systems respond to the presence of H-Orn-NA or its derivatives. numberanalytics.com For instance, changes in gene expression or protein levels following treatment with an H-Orn-NA-based inhibitor could reveal novel pathways affected by the compound.
Flux Balance Analysis (FBA): This computational technique can be used to predict metabolic fluxes through a network, providing insights into how the cell utilizes resources, including amino acids like ornithine. numberanalytics.comnih.gov
By moving beyond the study of single enzyme-substrate interactions and embracing a systems-level perspective, researchers can gain a more comprehensive understanding of the biological significance of H-Orn-NA and its derivatives in the context of cellular and organismal physiology. nih.govfrontiersin.org
Q & A
Q. What analytical methods are recommended for quantifying oxalate content in H-Orn-NA carbonate salt?
Oxalate quantification can be performed via redox titration using standardized potassium permanganate (KMnO₄). The oxalate ion (C₂O₄²⁻) reduces MnO₄⁻ in acidic conditions to Mn²⁺, with the reaction stoichiometry allowing precise calculation of oxalate mass percent. Key steps include:
- Acidifying the sample with H₂SO₄ to ensure complete dissolution and reaction.
- Titration at 60–70°C to accelerate kinetics and minimize side reactions.
- Correcting for blank titrations to account for trace oxidizable impurities .
Q. How can researchers identify anions (e.g., carbonate, hydroxide) in this compound?
Systematic salt analysis involves:
Q. What experimental design considerations are critical for synthesizing this compound?
Synthesis optimization requires:
- Controlled pH to stabilize carbonate and prevent hydrolysis of organic components (e.g., ornithine).
- Temperature gradients during crystallization to enhance purity.
- Orthogonal experimental methods (e.g., varying molar ratios of precursors) to identify optimal conditions .
Advanced Research Questions
Q. How can contradictions in mass balance data (e.g., iron vs. oxalate content) be resolved during empirical formula determination?
Discrepancies often arise from incomplete reaction stoichiometry or side reactions. Mitigation strategies include:
Q. What kinetic models are suitable for studying adsorption or ion-exchange mechanisms in this compound systems?
The pseudo-second-order model is widely applied to describe adsorption kinetics, as it accounts for chemisorption processes. Key parameters include:
- Equilibrium adsorption capacity ().
- Rate constant (), derived from linearized plots of vs. . Validation via Arrhenius plots can further elucidate temperature-dependent behavior .
Q. How does the stability of this compound vary under extreme conditions (e.g., high salinity, acidic environments)?
Stability studies should involve:
- Accelerated aging tests at elevated temperatures (e.g., 40–80°C) to assess thermal decomposition.
- Exposure to varying ionic strengths (e.g., NaCl solutions) to monitor ion-exchange dynamics via conductivity measurements.
- Synchrotron-based X-ray diffraction (XRD) to detect structural phase transitions .
Methodological Guidance
Q. What statistical approaches are recommended for optimizing synthesis parameters (e.g., pH, temperature)?
Orthogonal experimental design (e.g., Taguchi methods) enables efficient exploration of multi-variable systems. For example:
Q. How should researchers address inconsistencies between theoretical and experimental hydration states?
Discrepancies often stem from hygroscopicity or incomplete drying. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
